molecular formula C31H29NO3 B562120 N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester CAS No. 1331912-17-4

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester

Cat. No.: B562120
CAS No.: 1331912-17-4
M. Wt: 463.577
InChI Key: OTXWSIGCMVMENA-MHZLTWQESA-N
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Description

This compound is characterized by the presence of a pyrene moiety, which is known for its fluorescence properties, making it useful in various analytical and imaging techniques.

Scientific Research Applications

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in biomolecular imaging and tracking of cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester typically involves the following steps:

    Formation of the Pyrene Derivative: The initial step involves the preparation of a pyrene derivative, such as pyrene-1-carboxylic acid, through a Friedel-Crafts acylation reaction.

    Coupling with Butanoic Acid: The pyrene derivative is then coupled with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the pyrene-butanoyl intermediate.

    Esterification with L-Phenylalanine: The final step involves the esterification of the pyrene-butanoyl intermediate with L-phenylalanine ethyl ester in the presence of a catalyst like N,N’-diisopropylcarbodiimide (DIC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylalanine moiety can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrene-1,6-dione.

    Reduction: Formation of pyrene-1-ylbutanol.

    Substitution: Formation of substituted phenylalanine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tyrosinate
  • Ethyl N-[4-(pyren-1-yl)butanoyl]-L-tryptophanate
  • Ethyl N-[4-(pyren-1-yl)butanoyl]-L-histidinate

Uniqueness

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is unique due to its specific combination of a pyrene moiety and L-phenylalanine, which imparts distinct fluorescence properties and biological activity. This makes it particularly valuable for applications in fluorescence-based imaging and diagnostics, where high sensitivity and specificity are required.

Properties

IUPAC Name

ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXWSIGCMVMENA-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652670
Record name Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331912-17-4
Record name Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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